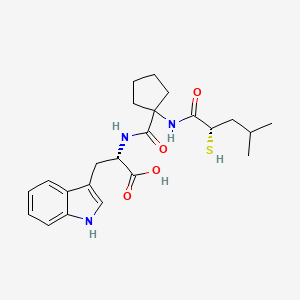

CGS 35601

Description

Properties

CAS No. |

849066-09-7 |

|---|---|

Molecular Formula |

C23H31N3O4S |

Molecular Weight |

445.6 g/mol |

IUPAC Name |

(2S)-3-(1H-indol-3-yl)-2-[[1-[[(2S)-4-methyl-2-sulfanylpentanoyl]amino]cyclopentanecarbonyl]amino]propanoic acid |

InChI |

InChI=1S/C23H31N3O4S/c1-14(2)11-19(31)20(27)26-23(9-5-6-10-23)22(30)25-18(21(28)29)12-15-13-24-17-8-4-3-7-16(15)17/h3-4,7-8,13-14,18-19,24,31H,5-6,9-12H2,1-2H3,(H,25,30)(H,26,27)(H,28,29)/t18-,19-/m0/s1 |

InChI Key |

YFAHICISBQLBQH-OALUTQOASA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NC1(CCCC1)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)S |

Canonical SMILES |

CC(C)CC(C(=O)NC1(CCCC1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)S |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

CGS 35601; CGS-35601; CGS35601; |

Origin of Product |

United States |

Foundational & Exploratory

CGS 35601: A Technical Guide to its Mechanism of Action as a Triple Vasopeptidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGS 35601 is a potent, single-molecule triple vasopeptidase inhibitor (VPI) that simultaneously targets three key enzymes involved in cardiovascular regulation: angiotensin-converting enzyme (ACE), neutral endopeptidase (NEP), and endothelin-converting enzyme (ECE). By concurrently inhibiting these enzymes, this compound exerts a powerful antihypertensive effect through a dual mechanism: reducing the production of potent vasoconstrictors and preventing the degradation of endogenous vasodilators. This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting quantitative data, detailed experimental methodologies for relevant assays, and visualizations of the core signaling pathways.

Core Mechanism of Action: Triple Enzyme Inhibition

This compound's primary mechanism of action is the simultaneous inhibition of ACE, NEP, and ECE. This triple inhibition leads to a favorable shift in the balance of vasoactive peptides, promoting vasodilation and a reduction in blood pressure.

-

Angiotensin-Converting Enzyme (ACE) Inhibition: this compound blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This action is a well-established mechanism for lowering blood pressure.

-

Neutral Endopeptidase (NEP) Inhibition: By inhibiting NEP, this compound prevents the breakdown of several vasodilatory peptides, including bradykinin, atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and adrenomedullin. The potentiation of these endogenous vasodilators contributes significantly to the antihypertensive effect.[1]

-

Endothelin-Converting Enzyme (ECE) Inhibition: this compound inhibits the conversion of big endothelin-1 to endothelin-1, one of the most potent endogenous vasoconstrictors. This action further contributes to the reduction of vascular tone.[1]

The combined effect of these three inhibitory actions results in a significant and sustained reduction in blood pressure, as demonstrated in preclinical models of hypertension.[1]

Quantitative Data: In Vitro and In Vivo Efficacy

The efficacy of this compound has been quantified through both in vitro enzyme inhibition assays and in vivo studies in animal models.

Table 1: In Vitro Enzyme Inhibition of this compound

| Enzyme Target | IC50 (nM) |

| Angiotensin-Converting Enzyme (ACE) | 22[1] |

| Neutral Endopeptidase (NEP) | 2[1] |

| Endothelin-Converting Enzyme (ECE) | 55[1] |

Table 2: In Vivo Effects of this compound in Conscious Rats

| Parameter | Dose | Effect |

| Big Endothelin-1-Induced Pressor Response | 10 mg/kg, IV | 82% suppression at 30 minutes, 72% at 120 minutes |

| Plasma Atrial Natriuretic Peptide (ANP) Immunoreactivity | 10 mg/kg, IV | 170% increase for up to 4 hours in ANP-infused rats |

| Angiotensin I-Induced Pressor Response | 10 mg/kg, IV | 74-94% inhibition within the first 2 hours |

Signaling Pathways

The triple inhibitory action of this compound modulates multiple signaling pathways that regulate vascular tone. The following diagrams illustrate the core pathways affected.

Inhibition of Vasoconstrictor Pathways

This compound blocks the formation of angiotensin II and endothelin-1, key mediators of vasoconstriction.

Caption: Inhibition of vasoconstrictor pathways by this compound.

Potentiation of Vasodilator Pathways

This compound prevents the degradation of bradykinin and natriuretic peptides, leading to enhanced vasodilation.

Caption: Potentiation of vasodilator pathways by this compound.

Experimental Protocols

The following sections describe generalized methodologies for the key experiments used to characterize the activity of this compound. Note: The specific protocols for this compound are not publicly available; these represent standard methods in the field.

In Vitro Enzyme Inhibition Assays (IC50 Determination)

Objective: To determine the concentration of this compound required to inhibit 50% of the activity of ACE, NEP, and ECE.

General Protocol:

-

Enzyme and Substrate Preparation:

-

Recombinant human ACE, NEP, or ECE is diluted to a working concentration in an appropriate assay buffer.

-

A specific fluorogenic or chromogenic substrate for each enzyme is prepared in the same buffer.

-

-

Inhibitor Preparation:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

-

A series of dilutions of this compound are prepared to cover a range of concentrations.

-

-

Assay Procedure:

-

The enzyme, buffer, and varying concentrations of this compound (or vehicle control) are pre-incubated in a 96-well microplate.

-

The reaction is initiated by the addition of the substrate.

-

The plate is incubated at 37°C for a defined period.

-

The fluorescence or absorbance is measured using a microplate reader.

-

-

Data Analysis:

-

The percentage of enzyme inhibition for each concentration of this compound is calculated relative to the vehicle control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Caption: General workflow for IC50 determination.

In Vivo Assessment of Pressor Responses in Conscious Rats

Objective: To evaluate the effect of this compound on the pressor (blood pressure raising) responses to angiotensin I and big endothelin-1.

General Protocol:

-

Animal Preparation:

-

Male rats (e.g., Sprague-Dawley or spontaneously hypertensive rats) are surgically implanted with arterial and venous catheters for blood pressure monitoring and substance administration, respectively.

-

The animals are allowed to recover from surgery.

-

-

Experimental Procedure:

-

On the day of the experiment, the arterial catheter is connected to a pressure transducer to record mean arterial pressure (MAP).

-

A baseline MAP is established.

-

A bolus of angiotensin I or big endothelin-1 is administered intravenously, and the peak pressor response is recorded.

-

This compound (e.g., 10 mg/kg) or vehicle is administered intravenously.

-

At various time points after this compound administration (e.g., 30 and 120 minutes), the pressor challenge with angiotensin I or big endothelin-1 is repeated.

-

-

Data Analysis:

-

The pressor responses after this compound treatment are compared to the pre-treatment responses.

-

The percentage of inhibition of the pressor response is calculated.

-

Measurement of Plasma ANP Levels

Objective: To determine the effect of this compound on the plasma concentration of ANP.

General Protocol:

-

Animal Treatment and Sample Collection:

-

Conscious, catheterized rats are administered this compound or vehicle.

-

In some protocols, a continuous infusion of ANP is performed to maintain measurable levels.

-

Blood samples are collected at baseline and at various time points after this compound administration into chilled tubes containing aprotinin and EDTA.

-

Plasma is separated by centrifugation and stored at -80°C.

-

-

ANP Quantification:

-

Plasma ANP concentrations are measured using a commercially available radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit.

-

The assay is performed according to the manufacturer's instructions.

-

-

Data Analysis:

-

The change in plasma ANP concentration from baseline is calculated for both the this compound and vehicle-treated groups.

-

The percentage of increase in plasma ANP immunoreactivity is determined.

-

Conclusion

This compound represents a novel approach to the treatment of hypertension by simultaneously targeting three critical enzymes in cardiovascular regulation. Its multifaceted mechanism of action, which combines the reduction of vasoconstrictor production with the potentiation of vasodilator systems, has been demonstrated to be highly effective in preclinical models. The data presented in this guide underscore the potential of triple vasopeptidase inhibition as a therapeutic strategy. Further research and clinical development would be necessary to fully elucidate the therapeutic potential and safety profile of this compound in humans.

References

The Target Profile of CGS 35601: A Triple Vasopeptidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Core Summary

CGS 35601 is a potent, systemically active triple vasopeptidase inhibitor that demonstrates significant potential for the treatment of hypertension and other cardiovascular disorders. It simultaneously inhibits three key enzymes involved in blood pressure regulation: angiotensin-converting enzyme (ACE), neutral endopeptidase (NEP), and endothelin-converting enzyme (ECE). This multi-targeted approach offers a broader mechanism of action compared to single-target agents, leading to more effective blood pressure control in preclinical models. Its orally active prodrug, CGS 37808, enhances its therapeutic applicability. While preclinical data are promising, the clinical development status of this compound remains largely undisclosed in publicly available literature.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound and its prodrug, CGS 37808.

| Enzyme | IC50 (nM) [1] |

| Angiotensin-Converting Enzyme (ACE) | 22 |

| Neutral Endopeptidase (NEP) | 2 |

| Endothelin-Converting Enzyme (ECE) | 55 |

| Table 1: In Vitro Enzyme Inhibition by this compound |

| Parameter | Animal Model | Dose | Route | Effect |

| Mean Arterial Blood Pressure (MABP) | Spontaneously Hypertensive Rats (SHR) | 0.01 - 5 mg/kg/day | Intra-arterial infusion | Dose-dependent reduction from 156 ± 4 mmHg to 94 ± 5 mmHg[2] |

| Plasma Atrial Natriuretic Peptide (ANP) | Conscious Rats | 10 mg/kg | Intravenous | 170% increase in immunoreactivity for up to 4 hours in ANP-infused rats[3] |

| Angiotensin I-Induced Pressor Response | Conscious Rats | 10 mg/kg | Intravenous | 74-94% inhibition within the first 2 hours[3] |

| Big Endothelin-1-Induced Pressor Response | Conscious Rats | 10 mg/kg | Intravenous | 82% and 72% suppression at 30 and 120 minutes, respectively[3] |

| Table 2: In Vivo Efficacy of this compound |

| Parameter | Animal Model | Dose | Route | Effect |

| Big Endothelin-1-Induced Pressor Response | Conscious Rats | 10 mgEq/kg | Oral | 71% and 67% blockade at 30 and 120 minutes, respectively[3] |

| Plasma Atrial Natriuretic Peptide (ANP) | Conscious Rats | 10 mgEq/kg | Oral | 103% increase in immunoreactivity for up to 4 hours[3] |

| Angiotensin I-Induced Pressor Response | Conscious Rats | 10 mgEq/kg | Oral | Average of 49% inhibition within the first 4 hours[3] |

| Table 3: In Vivo Efficacy of CGS 37808 (Oral Prodrug) |

Mechanism of Action

This compound exerts its antihypertensive effects through a tripartite mechanism:

-

ACE Inhibition: By inhibiting angiotensin-converting enzyme, this compound blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation and a decrease in blood pressure.

-

NEP Inhibition: Inhibition of neutral endopeptidase prevents the breakdown of vasodilatory peptides such as atrial natriuretic peptide (ANP), bradykinin, and adrenomedullin.[1] The resulting increase in the circulating levels of these peptides promotes vasodilation, natriuresis, and diuresis, further contributing to blood pressure reduction.

-

ECE Inhibition: this compound also inhibits endothelin-converting enzyme, which is responsible for the synthesis of endothelin-1, a powerful vasoconstrictor. By blocking endothelin-1 production, this compound further promotes vasodilation.

This combined action of reducing vasoconstrictor levels while simultaneously potentiating vasodilator systems provides a comprehensive approach to managing hypertension.

Experimental Protocols

In Vitro Enzyme Inhibition Assays

The determination of IC50 values for ACE, NEP, and ECE would have been conducted using established enzymatic assays. A generalized protocol would involve:

-

Enzyme and Substrate Preparation: Recombinant human ACE, NEP, and ECE would be used. Specific fluorogenic or chromogenic substrates for each enzyme would be prepared in an appropriate assay buffer.

-

Inhibitor Preparation: this compound would be dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

-

Assay Procedure:

-

The enzyme, substrate, and varying concentrations of this compound (or vehicle control) would be incubated together in a microplate format.

-

The reaction would be allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

The reaction would be stopped, and the product formation measured using a fluorescence or absorbance plate reader.

-

-

Data Analysis: The percentage of enzyme inhibition at each concentration of this compound would be calculated relative to the vehicle control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, would then be determined by fitting the data to a dose-response curve.

In Vivo Studies in Spontaneously Hypertensive Rats (SHR)

The antihypertensive effects of this compound were evaluated in the spontaneously hypertensive rat (SHR) model, a well-established model of essential hypertension. The general protocol for these experiments would be as follows:

-

Animal Model: Adult male SHRs would be used.

-

Surgical Instrumentation: For continuous blood pressure monitoring and drug infusion, rats would be surgically implanted with a catheter in the carotid artery or femoral artery. The catheter would be exteriorized at the back of the neck.

-

Housing and Acclimatization: Post-surgery, rats would be individually housed in metabolic cages to allow for acclimatization and the collection of urine and feces if required.

-

Drug Administration: this compound would be administered via continuous intra-arterial infusion using an infusion pump. A vehicle control (e.g., saline) would be administered to a separate group of rats.

-

Hemodynamic Monitoring: Mean arterial blood pressure (MABP) and heart rate would be continuously monitored and recorded via the arterial catheter connected to a pressure transducer and data acquisition system.

-

Data Analysis: The changes in MABP and heart rate in the this compound-treated group would be compared to the vehicle-treated control group over the course of the study.

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

Caption: Mechanism of action of this compound.

General Workflow for In Vivo Antihypertensive Studies

References

- 1. This compound, a triple inhibitor of angiotensin converting enzyme, neutral endopeptidase and endothelin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound and its orally active prodrug CGS 37808 as triple inhibitors of endothelin-converting enzyme-1, neutral endopeptidase 24.11, and angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to CGS 35601: A Triple Vasopeptidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGS 35601 is a potent, single-molecule triple vasopeptidase inhibitor that simultaneously targets three key enzymes involved in cardiovascular regulation: angiotensin-converting enzyme (ACE), neutral endopeptidase (NEP), and endothelin-converting enzyme (ECE).[1] By concurrently inhibiting the production of potent vasoconstrictors and preventing the degradation of vasodilatory peptides, this compound represents a novel therapeutic approach for managing cardiovascular diseases, particularly hypertension. This technical guide provides a comprehensive overview of the mechanism of action, experimental data, and methodologies related to this compound and its orally active prodrug, CGS 37808.

Introduction

The management of hypertension and other cardiovascular disorders has been a major focus of pharmaceutical research for decades. A key strategy has been the modulation of peptidergic systems that regulate vascular tone. Vasopeptidase inhibitors are a class of drugs that target multiple enzymes within these systems. This compound distinguishes itself by inhibiting ACE, NEP, and ECE, offering a broader spectrum of action compared to single- or dual-target agents.[1] This triple inhibition is hypothesized to provide superior blood pressure control and end-organ protection.

Mechanism of Action

This compound exerts its pharmacological effects through the simultaneous inhibition of three metalloproteases:

-

Angiotensin-Converting Enzyme (ACE): ACE is a central component of the renin-angiotensin system (RAS), responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. ACE also degrades bradykinin, a vasodilator. Inhibition of ACE by this compound leads to reduced angiotensin II levels and increased bradykinin levels, contributing to vasodilation.

-

Neutral Endopeptidase (NEP): NEP is the primary enzyme responsible for the degradation of several vasodilatory peptides, including natriuretic peptides (such as atrial natriuretic peptide or ANP), bradykinin, and adrenomedullin. By inhibiting NEP, this compound increases the circulating levels of these peptides, promoting vasodilation, natriuresis, and diuresis.[1]

-

Endothelin-Converting Enzyme (ECE): ECE is responsible for the conversion of big endothelin-1 to endothelin-1, one of the most potent endogenous vasoconstrictors. Inhibition of ECE by this compound reduces the production of endothelin-1, further contributing to its antihypertensive effect.[1]

The combined action of this compound results in a powerful synergistic effect, leading to a significant reduction in blood pressure by both decreasing vasoconstriction and enhancing vasodilation.

Signaling Pathway

The mechanism of action of this compound can be visualized as a multi-pronged attack on the systems that regulate vascular tone. The following diagram illustrates the key signaling pathways affected by this triple vasopeptidase inhibitor.

Quantitative Data

In Vitro Enzyme Inhibition

This compound has been shown to be a potent inhibitor of ACE, NEP, and ECE in vitro. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Enzyme | IC50 (nM) |

| Angiotensin-Converting Enzyme (ACE) | 22[1] |

| Neutral Endopeptidase (NEP) | 2[1] |

| Endothelin-Converting Enzyme (ECE) | 55[1] |

Table 1. In Vitro Inhibitory Activity of this compound.

In Vivo Efficacy in Animal Models

The antihypertensive effects of this compound have been evaluated in various rat models of hypertension.

| Animal Model | Treatment | Dose | Route | Change in Mean Arterial Blood Pressure (MABP) |

| Spontaneously Hypertensive Rat (SHR) | This compound | 0.01 - 5 mg/kg/day | Continuous i.a. infusion | Dose-dependent reduction from 156 ± 4 mmHg to 94 ± 5 mmHg at the highest dose.[2] |

| Dahl Salt-Sensitive (DSS) Rat (High Salt Diet) | This compound | 0.1 - 5 mg/kg/day | Continuous i.a. infusion | Dose-dependent reduction. |

Table 2. In Vivo Antihypertensive Effects of this compound in Rat Models.

Experimental Protocols

In Vitro Enzyme Inhibition Assays

Detailed protocols for determining the IC50 values of this compound against ACE, NEP, and ECE are crucial for understanding its inhibitory profile. While the specific protocols used for this compound are not publicly detailed, the following represents a general, widely accepted methodology for each enzyme assay.

5.1.1. ACE Inhibition Assay (Fluorometric Method)

This assay is based on the cleavage of a fluorogenic substrate by ACE.

-

Materials:

-

Recombinant human ACE

-

Fluorogenic ACE substrate (e.g., Abz-Gly-Phe(NO2)-Pro-OH)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 50 mM NaCl and 10 µM ZnCl2)

-

This compound (or other inhibitors)

-

96-well black microplate

-

Fluorometer

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the ACE enzyme solution to each well.

-

Add the this compound dilutions to the respective wells. Include a control with no inhibitor.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the fluorogenic ACE substrate to all wells.

-

Immediately measure the fluorescence intensity at an excitation/emission wavelength appropriate for the substrate (e.g., 320 nm/420 nm) over time.

-

Calculate the rate of substrate cleavage for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

-

5.1.2. NEP Inhibition Assay (Fluorometric Method)

Similar to the ACE assay, this method uses a fluorogenic substrate for NEP.

-

Materials:

-

Recombinant human NEP

-

Fluorogenic NEP substrate (e.g., Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

This compound (or other inhibitors)

-

96-well black microplate

-

Fluorometer

-

-

Procedure:

-

Follow the same steps as the ACE inhibition assay, substituting the ACE enzyme and substrate with the NEP enzyme and substrate.

-

Measure the fluorescence intensity at the appropriate excitation/emission wavelengths for the NEP substrate (e.g., 328 nm/393 nm).

-

Calculate the IC50 value as described for the ACE assay.

-

5.1.3. ECE Inhibition Assay (Fluorometric Method)

This assay measures the conversion of Big Endothelin-1 to Endothelin-1, which is then quantified.

-

Materials:

-

Recombinant human ECE-1

-

Big Endothelin-1 (human)

-

Assay buffer (e.g., 100 mM MES, pH 6.5)

-

This compound (or other inhibitors)

-

Endothelin-1 EIA kit

-

96-well plate

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the ECE-1 enzyme solution to each well.

-

Add the this compound dilutions to the respective wells.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding Big Endothelin-1 to all wells.

-

Incubate at 37°C for a defined period (e.g., 1-2 hours).

-

Stop the reaction by adding an appropriate stop solution (e.g., EDTA).

-

Quantify the amount of Endothelin-1 produced in each well using an Endothelin-1 EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

-

In Vivo Antihypertensive Studies in Rats

The following protocol outlines a general procedure for assessing the antihypertensive efficacy of this compound in conscious, unrestrained rats.

-

Animals:

-

Spontaneously Hypertensive Rats (SHR) or Dahl Salt-Sensitive (DSS) rats are commonly used models of hypertension.

-

Animals are surgically implanted with a catheter in the carotid artery for direct blood pressure measurement and drug infusion.

-

-

Housing:

-

Animals are housed individually in metabolic cages to allow for the collection of urine and feces, and to minimize stress.

-

-

Procedure:

-

Allow the animals to recover from surgery and acclimate to the metabolic cages for several days.

-

Record baseline mean arterial blood pressure (MABP) and heart rate for a stabilization period (e.g., 7 days).

-

Administer this compound via continuous intra-arterial infusion using a syringe pump.

-

A dose-escalation protocol is typically employed, with each dose administered for a set period (e.g., 5-6 days).

-

Continuously monitor and record MABP and heart rate throughout the treatment period.

-

Collect blood samples at specified time points to measure plasma concentrations of biomarkers such as ANP, angiotensin II, and endothelin-1.

-

Following the treatment period, a washout period is included to observe the return of blood pressure to baseline levels.

-

The Orally Active Prodrug: CGS 37808

CGS 37808 is the orally active prodrug of this compound.[1] Prodrugs are often developed to improve the oral bioavailability of a parent drug. While specific pharmacokinetic data for CGS 37808 is limited in the public domain, it is understood that after oral administration, it is metabolized in the body to release the active compound, this compound. This allows for the investigation of the therapeutic effects of triple vasopeptidase inhibition through a more convenient route of administration in preclinical studies.

Clinical Development and Future Perspectives

To date, there is no evidence to suggest that this compound or its prodrug CGS 37808 have been evaluated in human clinical trials. While the preclinical data in animal models of hypertension were promising, the development of vasopeptidase inhibitors has been challenging. A major concern with dual ACE/NEP inhibitors has been the risk of angioedema, a potentially life-threatening side effect attributed to the potentiation of bradykinin. It is plausible that similar safety concerns for a triple inhibitor may have hindered its progression to clinical development.

Despite these challenges, the concept of triple vasopeptidase inhibition remains a compelling therapeutic strategy. The comprehensive modulation of key peptidergic pathways offers the potential for significant cardiovascular benefits. Future research in this area may focus on developing inhibitors with a more favorable safety profile or on identifying patient populations that are most likely to benefit from this therapeutic approach.

Conclusion

This compound is a potent triple vasopeptidase inhibitor with a unique mechanism of action that targets ACE, NEP, and ECE. Preclinical studies have demonstrated its efficacy in reducing blood pressure in animal models of hypertension. This technical guide has provided an in-depth overview of the available data and experimental methodologies related to this compound, offering a valuable resource for researchers and professionals in the field of cardiovascular drug discovery and development. Further investigation into the safety and efficacy of triple vasopeptidase inhibitors is warranted to explore their full therapeutic potential.

References

CGS 35601: A Technical Guide to a Triple Vasopeptidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGS 35601 is a potent, single-molecule triple vasopeptidase inhibitor with significant potential in the management of cardiovascular diseases. By simultaneously targeting angiotensin-converting enzyme (ACE), neutral endopeptidase (NEP), and endothelin-converting enzyme (ECE), this compound offers a multi-faceted approach to regulating vascular tone and neurohormonal pathways. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the underlying mechanism of action of this compound, intended to support further research and development efforts in this area.

Chemical Structure and Properties

This compound, chemically known as L-tryptophan, N-[[1-[[(2S)-2-mercapto-4-methyl-1-oxopentyl]amino]-cyclopentyl]carbonyl]], is a complex organic molecule with the molecular formula C23H31N3O4S.[1] Its chemical identity is further defined by the CAS Number 849066-09-7.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for formulation development.

| Property | Value | Reference |

| Molecular Formula | C23H31N3O4S | [1] |

| Molecular Weight | 461.58 g/mol | |

| CAS Number | 849066-09-7 | [1] |

| IUPAC Name | L-tryptophan, N-[[1-[[(2S)-2-mercapto-4-methyl-1-oxopentyl]amino]-cyclopentyl]carbonyl]] | |

| SMILES | CC(C)C--INVALID-LINK--C(=O)N[C@H]1CCCC[C@H]1C(=O)N--INVALID-LINK--C(=O)O |

Pharmacological Properties

This compound is a potent inhibitor of three key enzymes in the cardiovascular system. Its inhibitory activity is summarized in the following table.

| Target Enzyme | IC50 (nM) | Reference |

| Angiotensin-Converting Enzyme (ACE) | 22 | |

| Neutral Endopeptidase (NEP) | 2 | |

| Endothelin-Converting Enzyme (ECE) | 55 |

Mechanism of Action: A Triple Inhibition Strategy

This compound exerts its therapeutic effects through the simultaneous inhibition of ACE, NEP, and ECE. This triple inhibitory action provides a comprehensive approach to managing hypertension and other cardiovascular disorders.

-

ACE Inhibition: By inhibiting Angiotensin-Converting Enzyme, this compound blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation and a reduction in blood pressure.

-

NEP Inhibition: Inhibition of Neutral Endopeptidase prevents the breakdown of vasodilatory peptides such as bradykinin and natriuretic peptides. The increased levels of these peptides contribute to vasodilation, natriuresis, and diuresis.

-

ECE Inhibition: By targeting Endothelin-Converting Enzyme, this compound blocks the synthesis of endothelin-1, a powerful vasoconstrictor. This action further contributes to the overall vasodilatory effect of the compound.

The interconnected signaling pathways affected by this compound are illustrated in the diagram below.

Caption: this compound inhibits ACE, NEP, and ECE pathways.

Experimental Protocols

The following provides a generalized experimental protocol for determining the in vitro inhibitory activity (IC50) of this compound against ACE, NEP, and ECE. Specific substrates and assay conditions may vary.

General Workflow for IC50 Determination

The overall workflow for determining the IC50 of this compound is depicted in the diagram below.

Caption: Workflow for determining the IC50 of this compound.

Detailed Methodologies

Materials:

-

Recombinant human ACE, NEP, or ECE

-

Fluorogenic or chromogenic substrate specific for each enzyme

-

This compound

-

Assay buffer (e.g., Tris-HCl with appropriate cofactors)

-

96-well microplates (black or clear, depending on detection method)

-

Plate reader (fluorometer or spectrophotometer)

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in assay buffer to obtain a range of concentrations.

-

Enzyme Preparation: Dilute the enzyme stock to the desired working concentration in assay buffer.

-

Assay Protocol:

-

Add a fixed volume of each this compound dilution to the wells of the microplate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

-

Add a fixed volume of the diluted enzyme to all wells except the negative control.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding a fixed volume of the substrate to all wells.

-

Incubate the plate at the controlled temperature for a specified time (e.g., 30-60 minutes).

-

Stop the reaction, if necessary, by adding a stop solution.

-

-

Data Acquisition: Measure the fluorescence or absorbance of each well using a plate reader.

-

Data Analysis:

-

Subtract the background signal (negative control) from all readings.

-

Calculate the percent inhibition for each concentration of this compound using the formula: % Inhibition = 100 * (1 - (Signal_inhibitor / Signal_positive_control))

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Conclusion

This compound represents a promising therapeutic agent due to its unique triple inhibitory mechanism. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of this and similar compounds in the treatment of cardiovascular diseases. Further in vivo studies and clinical trials are necessary to fully elucidate the safety and efficacy profile of this compound.

References

CGS 35601: A Technical Guide to a Triple Vasopeptidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGS 35601 is a potent, triple vasopeptidase inhibitor that simultaneously targets three key enzymes in cardiovascular regulation: angiotensin-converting enzyme (ACE), neutral endopeptidase (NEP), and endothelin-converting enzyme (ECE). This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. While demonstrating significant promise in preclinical models for hypertension, the development of this compound, like other vasopeptidase inhibitors, was likely impacted by the class-wide safety concerns regarding angioedema, which ultimately halted the progression of similar compounds. This document summarizes the available quantitative data, outlines key experimental findings, and presents signaling pathways and experimental workflows to offer a detailed understanding of this investigational compound.

Introduction: The Rationale for Triple Vasopeptidase Inhibition

The management of hypertension and other cardiovascular diseases has been a major focus of pharmaceutical research for decades. The renin-angiotensin-aldosterone system (RAAS) is a critical pathway in blood pressure regulation, with ACE playing a pivotal role in the production of the potent vasoconstrictor angiotensin II (Ang II). Consequently, ACE inhibitors have become a cornerstone of antihypertensive therapy.

However, the pursuit of more effective therapeutic strategies led to the exploration of inhibiting other key enzymes involved in cardiovascular homeostasis. Neutral endopeptidase (NEP) is responsible for the degradation of natriuretic peptides, which possess vasodilatory and natriuretic properties. Inhibition of NEP, therefore, potentiates these beneficial effects. Furthermore, endothelin-converting enzyme (ECE) is responsible for the production of endothelin-1 (ET-1), a powerful vasoconstrictor.

The concept of a single molecule capable of inhibiting all three of these enzymes—ACE, NEP, and ECE—gave rise to the development of triple vasopeptidase inhibitors like this compound. The therapeutic hypothesis was that simultaneous inhibition would lead to a more profound and comprehensive antihypertensive effect by both reducing the production of key vasoconstrictors (Ang II and ET-1) and enhancing the effects of endogenous vasodilators (natriuretic peptides and bradykinin).

Discovery and Preclinical Development

This compound emerged from research programs aimed at designing multi-target inhibitors for cardiovascular diseases. Its discovery was rooted in the rational design of molecules capable of fitting into the active sites of these three distinct zinc metalloproteinases.

In Vitro Enzyme Inhibition

This compound demonstrated potent inhibitory activity against ACE, NEP, and ECE in in vitro assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Enzyme | IC50 (nM) |

| Angiotensin-Converting Enzyme (ACE) | 22 |

| Neutral Endopeptidase (NEP) | 2 |

| Endothelin-Converting Enzyme (ECE) | 55 |

Preclinical Pharmacology in Animal Models

The antihypertensive efficacy of this compound was evaluated in various preclinical models, most notably in spontaneously hypertensive rats (SHR), a well-established model of human essential hypertension.

A key study investigated the effects of continuous intra-arterial infusion of this compound at escalating doses over a 20-day period in conscious, unrestrained SHR. The results demonstrated a dose-dependent reduction in mean arterial blood pressure (MABP), as summarized in the table below.

| Dose of this compound (mg/kg/day) | Mean Arterial Blood Pressure (MABP) Reduction |

| 0.01 | No significant effect |

| 0.1 | ~10% reduction |

| 1 | ~22% reduction |

| 5 | Up to 40% reduction (from 156 ± 4 mmHg to 94 ± 5 mmHg) |

Importantly, these studies also showed that heart rate, metabolic profiles, and renal and hepatic functions were largely unaffected at therapeutic doses, suggesting a favorable initial safety profile in these animal models.

Mechanism of Action: A Multi-Pronged Approach

The therapeutic potential of this compound lies in its ability to modulate multiple signaling pathways that regulate vascular tone and fluid balance.

Signaling Pathway of this compound's Triple Inhibition

The following diagram illustrates the integrated mechanism of action of this compound.

Caption: Mechanism of action of this compound.

Experimental Protocols

In Vitro Enzyme Inhibition Assays (General Protocol)

Objective: To determine the in vitro inhibitory potency of this compound against ACE, NEP, and ECE.

Methodology:

-

Enzyme Source: Recombinant human ACE, NEP, and ECE are used.

-

Substrate: Specific fluorogenic or chromogenic substrates for each enzyme are utilized (e.g., hippuryl-His-Leu for ACE, Dansyl-D-Ala-Gly-Phe(pNO2)-Gly for NEP, and a specific peptide substrate for ECE).

-

Assay Buffer: A suitable buffer for each enzyme is prepared to ensure optimal pH and ionic strength.

-

Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

-

Assay Procedure:

-

The enzyme, substrate, and varying concentrations of this compound (or vehicle control) are incubated together in a microplate.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

The reaction is stopped, and the product formation is measured using a fluorometer or spectrophotometer.

-

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Hemodynamic Studies in Spontaneously Hypertensive Rats (General Protocol)

Objective: To evaluate the antihypertensive effect of this compound in a relevant animal model of hypertension.

Methodology:

-

Animal Model: Adult male Spontaneously Hypertensive Rats (SHR) are used.

-

Surgical Instrumentation: Rats are anesthetized, and a catheter is implanted in the carotid artery for direct blood pressure measurement and drug administration. The catheter is exteriorized at the back of the neck.

-

Recovery: Animals are allowed to recover from surgery for several days before the start of the experiment.

-

Housing: Rats are housed in individual metabolic cages that allow for continuous monitoring and sample collection.

-

Drug Administration: this compound is administered via continuous intra-arterial infusion at escalating doses. A control group receives a vehicle infusion.

-

Hemodynamic Monitoring: Mean arterial blood pressure (MABP) and heart rate are continuously recorded using a pressure transducer connected to the arterial catheter.

-

Data Analysis: The changes in MABP and heart rate from baseline are calculated for each dose of this compound and compared to the vehicle-treated control group.

Developmental Fate and the Challenge of Angioedema

Despite the promising preclinical data for this compound and other vasopeptidase inhibitors, their clinical development was largely halted due to a significant safety concern: angioedema .

Angioedema is a rare but potentially life-threatening side effect characterized by swelling of the face, lips, tongue, and airways. While a known risk with ACE inhibitors due to the accumulation of bradykinin, the incidence of angioedema was found to be significantly higher with dual ACE/NEP inhibitors. The simultaneous inhibition of both ACE and NEP, the two major enzymes responsible for bradykinin degradation, leads to a more pronounced increase in bradykinin levels, thereby increasing the risk of angioedema.

The most notable example is omapatrilat, the most clinically advanced vasopeptidase inhibitor. In the large-scale OCTAVE (Omapatrilat Cardiovascular Treatment Assessment Versus Enalapril) trial, omapatrilat demonstrated superior blood pressure control compared to the ACE inhibitor enalapril. However, the trial also revealed a threefold higher incidence of angioedema with omapatrilat, particularly in black patients. This finding ultimately led to the discontinuation of its development for the broad treatment of hypertension.

While specific clinical trial data for this compound is not publicly available, it is highly probable that the development of this triple inhibitor was terminated due to the class-wide safety concerns associated with profound bradykinin accumulation and the unacceptable risk of angioedema.

The following diagram illustrates the logical flow of the developmental challenges faced by vasopeptidase inhibitors.

Caption: Developmental pathway and challenges for vasopeptidase inhibitors.

Conclusion

This compound represents a scientifically elegant approach to cardiovascular therapy, targeting three critical enzymes with a single molecule. Preclinical studies demonstrated its potent antihypertensive effects, validating the triple vasopeptidase inhibition concept. However, the development of this compound was likely overshadowed by the insurmountable safety hurdle of angioedema that plagued the entire class of vasopeptidase inhibitors. The story of this compound serves as a crucial case study in drug development, highlighting that even compounds with compelling mechanisms of action and strong preclinical efficacy can fail if an unfavorable risk-benefit profile emerges during clinical evaluation. The lessons learned from the development of vasopeptidase inhibitors continue to inform the design of novel cardiovascular therapies, emphasizing the importance of understanding the complex interplay of physiological pathways and potential off-target effects.

CGS 35601: A Technical Whitepaper on its Role as a Triple Vasopeptidase Inhibitor in the Renin-Angiotensin System

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGS 35601 is a potent, single-molecule triple vasopeptidase inhibitor, simultaneously targeting Angiotensin-Converting Enzyme (ACE), Neutral Endopeptidase (NEP), and Endothelin-Converting Enzyme (ECE). This dual action on the renin-angiotensin and natriuretic peptide systems offers a promising therapeutic strategy for cardiovascular diseases, particularly hypertension. By inhibiting ACE, this compound blocks the production of the vasoconstrictor angiotensin II. Concurrently, its inhibition of NEP prevents the degradation of vasodilatory peptides such as bradykinin and atrial natriuretic peptide (ANP). This whitepaper provides an in-depth technical guide on the core pharmacology of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental methodologies for its evaluation.

Introduction

The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis. Dysregulation of this system is a key factor in the pathophysiology of hypertension. This compound emerges as a significant investigational compound due to its unique triple inhibitory profile. Its ability to modulate multiple enzymatic pathways involved in blood pressure control distinguishes it from traditional single-target antihypertensive agents. This document serves as a comprehensive resource for researchers and drug development professionals, consolidating key data and methodologies related to the study of this compound.

Mechanism of Action: A Triple Inhibition Strategy

This compound exerts its effects by inhibiting three key metalloproteases:

-

Angiotensin-Converting Enzyme (ACE): By inhibiting ACE, this compound prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor and stimulator of aldosterone release.

-

Neutral Endopeptidase (NEP): Inhibition of NEP by this compound leads to increased levels of endogenous vasodilators, including bradykinin and natriuretic peptides (e.g., ANP), which promote vasodilation and natriuresis.

-

Endothelin-Converting Enzyme (ECE): this compound also inhibits ECE, thereby reducing the formation of endothelin-1, a powerful vasoconstrictor peptide.

This multi-faceted approach leads to a significant reduction in blood pressure by both decreasing vasoconstriction and enhancing vasodilation.

Quantitative Data

The inhibitory potency and in vivo efficacy of this compound have been quantified in various studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Potency of this compound

| Enzyme Target | IC50 (nM) | Reference |

| Angiotensin-Converting Enzyme (ACE) | 22 | [1][2] |

| Neutral Endopeptidase (NEP) | 2 | [1][2] |

| Endothelin-Converting Enzyme (ECE) | 55 | [1][2] |

Table 2: In Vivo Efficacy of this compound in Hypertensive Rat Models

| Animal Model | Treatment Details | Effect on Mean Arterial Blood Pressure (MABP) | Reference |

| Spontaneously Hypertensive Rat (SHR) | 0.01, 0.1, 1, and 5 mg/kg/day continuous intra-arterial infusion for 5 days per dose | Dose-dependent reduction from 156 ± 4 mmHg to 94 ± 5 mmHg at the highest dose | |

| Dahl Salt-Sensitive (DSS) Rat | 0.1, 1, and 5 mg/kg/day continuous intra-arterial infusion for 6 days per dose | Dose-dependent decrease towards baseline levels observed in DSS rats on a normal diet |

Experimental Protocols

This section provides representative, detailed methodologies for key experiments relevant to the evaluation of this compound.

In Vitro Enzyme Inhibition Assays

This protocol is based on the colorimetric determination of hippuric acid produced from the ACE-mediated hydrolysis of hippuryl-L-histidyl-L-leucine (HHL).

-

Reagent Preparation:

-

ACE (from rabbit lung): Prepare a 100 mU/mL solution in 0.1 M potassium phosphate buffer (pH 8.3).

-

HHL (substrate): Prepare a 5 mM solution in 0.1 M potassium phosphate buffer (pH 8.3) containing 0.3 M NaCl.

-

This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.

-

Stopping Reagent: 1 M HCl.

-

Detection Reagent: Pyridine and Benzene sulfonyl chloride.

-

-

Assay Procedure:

-

Pre-incubate 50 µL of ACE solution with 10 µL of this compound solution (or vehicle control) for 10 minutes at 37°C.

-

Initiate the reaction by adding 150 µL of HHL substrate solution.

-

Incubate for 30 minutes at 37°C.

-

Stop the reaction by adding 250 µL of 1 M HCl.

-

Extract the hippuric acid with 1.5 mL of ethyl acetate.

-

Centrifuge to separate the phases.

-

Evaporate 1 mL of the ethyl acetate layer to dryness.

-

Reconstitute the residue in 1 mL of distilled water.

-

Add 0.5 mL of pyridine and 0.2 mL of benzene sulfonyl chloride and incubate for 30 minutes.

-

Measure the absorbance at 410 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

This fluorometric assay measures the cleavage of a quenched fluorescent substrate by NEP.

-

Reagent Preparation:

-

Recombinant human NEP: Prepare a stock solution in assay buffer (e.g., 50 mM Tris, pH 7.4).

-

Fluorogenic substrate (e.g., Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH): Prepare a stock solution in DMSO and dilute in assay buffer.

-

This compound: Prepare serial dilutions as described for the ACE assay.

-

-

Assay Procedure:

-

In a 96-well microplate, add 10 µL of this compound solution (or vehicle control).

-

Add 40 µL of NEP solution and pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 50 µL of the fluorogenic substrate solution.

-

Monitor the increase in fluorescence (e.g., Ex/Em = 320/405 nm) over time using a microplate reader.

-

Calculate the initial reaction velocities and determine the percentage of inhibition to calculate the IC50 value.

-

This assay is similar to the NEP assay, utilizing a specific fluorogenic substrate for ECE.

-

Reagent Preparation:

-

Recombinant human ECE-1: Prepare a stock solution in an appropriate buffer (e.g., 0.1 M MES, pH 6.5).

-

Fluorogenic substrate (e.g., Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH, which can also be cleaved by ECE): Prepare as for the NEP assay.

-

This compound: Prepare serial dilutions.

-

-

Assay Procedure:

-

Follow the same procedure as for the NEP inhibition assay, using the ECE-1 enzyme and appropriate buffer.

-

Monitor fluorescence and calculate the IC50 value for ECE inhibition.

-

In Vivo Blood Pressure Measurement in Conscious Rats

This protocol describes the direct measurement of arterial blood pressure in freely moving, conscious rats using telemetry.

-

Surgical Implantation of Telemetry Transducer:

-

Anesthetize the rat (e.g., with isoflurane).

-

Implant a telemetry pressure transducer with the catheter inserted into the abdominal aorta or carotid artery.

-

Place the transmitter body in the peritoneal cavity.

-

Allow the animal to recover for at least one week post-surgery.

-

-

Data Acquisition:

-

House the rats individually in their home cages placed on top of a receiver.

-

Record the telemetric signal continuously to obtain systolic, diastolic, and mean arterial blood pressure (MABP), as well as heart rate.

-

Allow for a baseline recording period of several days before drug administration.

-

-

Drug Administration:

-

For continuous infusion studies, connect the implanted catheter to a swivel and an infusion pump.

-

Dissolve this compound in a sterile vehicle (e.g., saline) and administer at the desired dose rates.

-

Measurement of Plasma Vasoactive Peptides

-

Blood Collection and Processing:

-

Collect blood from a cannulated artery into chilled tubes containing a protease inhibitor cocktail (e.g., EDTA, o-phenanthroline).

-

Centrifuge immediately at 4°C to separate plasma.

-

Store plasma at -80°C until analysis.

-

-

Solid-Phase Extraction:

-

Acidify the plasma and apply it to a pre-conditioned C18 Sep-Pak column.

-

Wash the column to remove interfering substances.

-

Elute angiotensin II with a methanol/water mixture.

-

Evaporate the eluate to dryness.

-

-

Radioimmunoassay:

-

Reconstitute the extracted sample in RIA buffer.

-

Perform a competitive binding assay using a specific antibody against angiotensin II and a radiolabeled angiotensin II tracer (e.g., ¹²⁵I-Angiotensin II).

-

Separate antibody-bound from free tracer (e.g., using a second antibody precipitation).

-

Measure the radioactivity in the bound fraction using a gamma counter.

-

Quantify the angiotensin II concentration by comparison to a standard curve.

-

-

Blood Collection and Processing:

-

Collect blood as described for angiotensin II, ensuring rapid inhibition of kininases.

-

Process to obtain plasma and store at -80°C.

-

-

ELISA Procedure (Competitive Assay):

-

Use a commercial ELISA kit following the manufacturer's instructions.

-

Typically, the plate is coated with an anti-bradykinin antibody.

-

Add standards and plasma samples to the wells, followed by a known amount of biotinylated bradykinin.

-

During incubation, the sample bradykinin and biotinylated bradykinin compete for binding to the antibody.

-

Wash the plate and add a streptavidin-HRP conjugate.

-

Add a chromogenic substrate (e.g., TMB) and measure the absorbance.

-

The color intensity is inversely proportional to the concentration of bradykinin in the sample.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the in vivo effects of this compound in a hypertensive rat model.

Conclusion

This compound represents a novel and potent therapeutic candidate for hypertension and other cardiovascular disorders. Its triple inhibitory action on ACE, NEP, and ECE provides a comprehensive approach to modulating the key enzymatic pathways that regulate blood pressure. The data presented in this whitepaper, along with the detailed experimental protocols, offer a valuable resource for the scientific community to further investigate the therapeutic potential of this compound and other vasopeptidase inhibitors. Further research, particularly clinical trials, will be crucial in determining its safety and efficacy in human populations.

References

Preclinical Profile of CGS 35601: A Triple Vasopeptidase Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

CGS 35601 is a novel vasopeptidase inhibitor with a unique triple-action mechanism, simultaneously targeting three key enzymes involved in cardiovascular regulation: angiotensin-converting enzyme (ACE), neutral endopeptidase (NEP), and endothelin-converting enzyme-1 (ECE-1).[1][2][3] This comprehensive technical guide provides a detailed overview of the preclinical research on this compound, summarizing its inhibitory activity, in vivo efficacy, and safety profile based on available data. The information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of new therapeutic agents for cardiovascular diseases.

Core Quantitative Data

The in vitro inhibitory potency and in vivo antihypertensive effects of this compound have been characterized in several preclinical studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Enzyme Inhibitory Activity of this compound

| Enzyme | IC50 (nM) |

| Angiotensin-Converting Enzyme (ACE) | 22[1][2][3] |

| Neutral Endopeptidase (NEP) | 2[1][2][3] |

| Endothelin-Converting Enzyme-1 (ECE-1) | 55[1][2][3] |

Table 2: In Vivo Antihypertensive Efficacy of this compound in Spontaneously Hypertensive Rats (SHR)

| Dose (mg/kg/day, continuous i.a. infusion) | Duration | Mean Arterial Blood Pressure (MABP) Reduction | Reference |

| 5 | 5 days | Reduced from 156 ± 4 mmHg to 94 ± 5 mmHg | [1][4] |

Table 3: In Vivo Effects of this compound in Conscious Rats

| Dose (mg/kg, i.v.) | Effect | Time Point | Reference |

| 10 | 82% suppression of big endothelin-1-induced pressor response | 30 minutes | [3] |

| 10 | 72% suppression of big endothelin-1-induced pressor response | 120 minutes | [3] |

| 10 | 170% increase in plasma atrial natriuretic peptide (ANP) immunoreactivity (in ANP-infused rats) | Up to 4 hours | [3] |

| 10 | 74-94% inhibition of angiotensin I-induced pressor response | Within 2 hours | [3] |

Signaling Pathways and Mechanism of Action

This compound exerts its therapeutic effects by modulating multiple signaling pathways that regulate vascular tone and fluid balance. By inhibiting ACE, it blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[2] Simultaneously, its inhibition of NEP prevents the degradation of vasodilatory peptides such as bradykinin and natriuretic peptides.[2] Furthermore, by inhibiting ECE-1, this compound reduces the production of the powerful vasoconstrictor endothelin-1 from its precursor, big endothelin-1.[2][3]

References

- 1. tandfonline.com [tandfonline.com]

- 2. This compound, a triple inhibitor of angiotensin converting enzyme, neutral endopeptidase and endothelin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound and its orally active prodrug CGS 37808 as triple inhibitors of endothelin-converting enzyme-1, neutral endopeptidase 24.11, and angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

CGS 35601: A Triple Vasopeptidase Inhibitor for the Management of Hypertension

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CGS 35601 is a novel vasopeptidase inhibitor with a unique triple-action mechanism, simultaneously targeting angiotensin-converting enzyme (ACE), neutral endopeptidase (NEP), and endothelin-converting enzyme (ECE). This multimodal approach offers a promising strategy for the treatment of hypertension by concurrently inhibiting the production of potent vasoconstrictors and potentiating the effects of endogenous vasodilators. This technical guide provides a comprehensive overview of the preclinical data on the effects of this compound on blood pressure, detailed experimental methodologies, and an exploration of its underlying signaling pathways.

Introduction

Hypertension is a major global health concern and a primary risk factor for cardiovascular, cerebrovascular, and renal diseases. Current therapeutic strategies predominantly focus on single-target agents. This compound emerges as a pioneering compound by virtue of its ability to inhibit three key enzymes involved in blood pressure regulation. By blocking ACE, it curtails the production of angiotensin II, a potent vasoconstrictor. Concurrently, its inhibition of NEP prevents the degradation of vasodilatory peptides such as atrial natriuretic peptide (ANP). Finally, through ECE inhibition, it blocks the synthesis of endothelin-1, another powerful vasoconstrictor. This guide synthesizes the available preclinical evidence for this compound, offering a detailed resource for researchers and developers in the cardiovascular field.

Mechanism of Action: A Triple Inhibition Strategy

This compound exerts its antihypertensive effects by inhibiting three critical enzymes in the regulation of vascular tone. The compound has demonstrated potent inhibitory activity with IC50 values of 22 nM for ACE, 2 nM for NEP, and 55 nM for ECE.[1] This triple inhibition leads to a dual benefit: a reduction in vasoconstrictor production and an enhancement of vasodilator availability.

Signaling Pathway

The mechanism of action of this compound involves the modulation of several key signaling pathways that regulate blood pressure. The following diagram illustrates the points of intervention for this compound.

Effects on Blood Pressure: Preclinical Data

This compound has demonstrated significant antihypertensive efficacy in various preclinical models of hypertension, including Spontaneously Hypertensive Rats (SHR), Dahl Salt-Sensitive (DSS) rats, and Zucker Diabetic Fatty (ZDF) rats.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on blood pressure in different rat models.

Table 1: Effect of this compound on Blood Pressure in Zucker Diabetic Fatty (ZDF) Rats

| Dose (mg/kg/day, i.a.) | Mean Arterial Pressure (MABP) (mmHg) | Systolic Blood Pressure (SBP) (mmHg) | Diastolic Blood Pressure (DBP) (mmHg) |

| Baseline | 102 ± 5 | - | - |

| 0.1 | 96 ± 4 | - | - |

| 1 | 89 ± 6 | - | - |

| 5 | 80 ± 4 | - | - |

| Data presented as mean ± SEM.[1] |

Table 2: Effect of this compound on Blood Pressure in Spontaneously Hypertensive Rats (SHR)

| Dose (mg/kg/day, i.a.) | Mean Arterial Pressure (MABP) (mmHg) | % Reduction in MABP |

| Baseline | 156 ± 4 | - |

| 5 | 94 ± 5 | 40% |

| Data presented as mean ± SEM.[1] |

Table 3: Effect of this compound on Pressor Responses in Conscious Rats

| Parameter | Dose (mg/kg, i.v.) | % Inhibition / Increase | Time Post-Dose |

| Big Endothelin-1 Induced Pressor Response | 10 | 82% | 30 minutes |

| 10 | 72% | 120 minutes | |

| Angiotensin I Induced Pressor Response | 10 | 49% (average) | Within 4 hours |

| Plasma ANP Immunoreactivity | 10 | 103% | Up to 4 hours |

Experimental Protocols

The following section details the methodologies employed in the key preclinical studies assessing the efficacy of this compound.

Animal Models

-

Spontaneously Hypertensive Rats (SHR): A widely used genetic model of essential hypertension.

-

Dahl Salt-Sensitive (DSS) Rats: A model of salt-sensitive hypertension, where a high-salt diet induces a significant rise in blood pressure.[2]

-

Zucker Diabetic Fatty (ZDF) Rats: A genetic model of obesity, insulin resistance, and type 2 diabetes, which also develops hypertension.[1]

Surgical Instrumentation and Blood Pressure Measurement

Invasive blood pressure monitoring was the primary method used in the cited studies to ensure accurate and continuous data collection.

Experimental Workflow for Invasive Blood Pressure Monitoring

Protocol Details:

-

Animal Preparation: Male rats of the respective strains were used. For the DSS rat study, animals were fed a high-salt (8% NaCl) diet for 6 weeks prior to instrumentation.[2]

-

Anesthesia: Animals were anesthetized for the surgical procedure.

-

Catheter Implantation: A catheter was implanted in the carotid artery for direct and continuous measurement of arterial blood pressure and for intra-arterial (i.a.) drug administration.

-

Housing: Post-surgery, rats were housed individually in metabolic cages to allow for daily assessment of hemodynamic and metabolic parameters.

-

Stabilization Period: A stabilization period of approximately 7 days was allowed post-surgery before the commencement of the treatment protocol.

-

Drug Administration: this compound was administered via continuous intra-arterial infusion. A dose-escalation protocol was typically employed, with each dose administered for a period of 6 days.[1][2]

-

Data Acquisition: Arterial blood pressure was continuously monitored and recorded.

-

Washout Period: Following the treatment period, a washout period of at least 5 days was included to observe the return of blood pressure to baseline levels.[1][2]

Discussion and Future Directions

The preclinical data strongly support the antihypertensive efficacy of this compound in various animal models of hypertension. Its unique triple-action mechanism of inhibiting ACE, NEP, and ECE offers a more comprehensive approach to blood pressure control compared to single-target agents. The dose-dependent reduction in MABP, SBP, and DBP, without adversely affecting heart rate, highlights its potential as a therapeutic agent.

Further long-term studies are warranted to fully elucidate the chronic effects of this compound on cardiovascular and renal outcomes. Investigating its efficacy and safety in other preclinical models of cardiovascular disease, as well as eventual clinical trials, will be crucial in determining its place in the therapeutic arsenal against hypertension.

Conclusion

This compound is a promising novel antihypertensive agent with a unique and potent triple vasopeptidase inhibitory mechanism. The preclinical evidence robustly demonstrates its ability to effectively lower blood pressure in diverse and relevant animal models of hypertension. The detailed data and methodologies presented in this guide provide a solid foundation for further research and development of this innovative compound.

References

The In Vivo Cardiovascular Profile of CGS 35601: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGS 35601 is a potent, single-molecule triple vasopeptidase inhibitor targeting endothelin-converting enzyme-1 (ECE-1), neutral endopeptidase 24.11 (NEP), and angiotensin-converting enzyme (ACE).[1][2] This unique pharmacological profile allows it to simultaneously suppress the production of two powerful vasoconstrictors, angiotensin II (Ang II) and endothelin-1 (ET-1), while potentiating the effects of vasodilatory and natriuretic peptides, such as atrial natriuretic peptide (ANP) and bradykinin.[3] In vivo studies in various rat models have demonstrated its efficacy in modulating key cardiovascular parameters, highlighting its potential as a novel therapeutic agent for cardiovascular and renal diseases. This technical guide provides a comprehensive overview of the in vivo cardiovascular effects of this compound, detailing the experimental protocols, presenting quantitative data in a structured format, and illustrating the core signaling pathways and experimental workflows.

Core Mechanism of Action: Triple Vasopeptidase Inhibition

This compound exerts its cardiovascular effects through the simultaneous inhibition of three key metalloproteases involved in the regulation of vascular tone and fluid balance.[1][3]

-

Angiotensin-Converting Enzyme (ACE) Inhibition: By inhibiting ACE, this compound blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to reduced arterial vasoconstriction and lower blood pressure.[3]

-

Neutral Endopeptidase (NEP) Inhibition: NEP is responsible for the degradation of several vasodilatory peptides, including atrial natriuretic peptide (ANP) and bradykinin. This compound-mediated NEP inhibition leads to increased circulating levels of these peptides, promoting vasodilation, natriuresis, and diuresis.[3]

-

Endothelin-Converting Enzyme-1 (ECE-1) Inhibition: ECE-1 is crucial for the synthesis of endothelin-1, a potent vasoconstrictor. By inhibiting ECE-1, this compound reduces the production of endothelin-1, further contributing to its vasodilatory effects.[3]

The synergistic action of inhibiting these three enzymes results in a powerful modulation of the cardiovascular system, leading to a reduction in blood pressure and favorable hemodynamic changes.

Quantitative In Vivo Cardiovascular Effects

The in vivo cardiovascular effects of this compound have been evaluated in conscious rats, including normotensive and hypertensive strains. The following tables summarize the key quantitative findings from these studies.

Table 1: Effect of this compound on Pressor Responses in Conscious Rats

| Parameter | Animal Model | This compound Dose & Route | Time Post-Dose | % Inhibition of Pressor Response | Reference |

| Big Endothelin-1-Induced Pressor Response | Conscious Rats | 10 mg/kg, IV | 30 min | 82% | [1] |

| 120 min | 72% | [1] | |||

| Angiotensin I-Induced Pressor Response | Conscious Rats | 10 mg/kg, IV | Within 2 hours | 74-94% | [1] |

Table 2: Effect of this compound on Plasma Atrial Natriuretic Peptide (ANP) in Conscious Rats

| Parameter | Animal Model | This compound Dose & Route | Duration | % Increase in Plasma ANP Immunoreactivity | Reference |

| Plasma ANP Immunoreactivity | Conscious Rats (infused with ANP) | 10 mg/kg, IV | Up to 4 hours | 170% | [1] |

Table 3: Effect of this compound on Mean Arterial Blood Pressure (MABP) in Spontaneously Hypertensive Rats (SHR)

| Treatment Group | Animal Model | This compound Dose | Baseline MABP (mmHg) | MABP after Treatment (mmHg) | Reference |

| Vehicle | Conscious, Unrestrained SHR | Saline | 156 ± 4 | - | [2] |

| This compound | Conscious, Unrestrained SHR | Highest dose (escalating) | 156 ± 4 | 94 ± 5 | [2] |

Note: The "highest dose" in the SHR study was part of an escalating dose protocol over a 20-day period. The exact dose that produced this maximal effect is not specified in the abstract.

Detailed Experimental Protocols

This section outlines the methodologies employed in the key in vivo studies to assess the cardiovascular effects of this compound.

General Animal Model and Surgical Preparation

-

Animal Models: Studies have utilized male spontaneously hypertensive rats (SHR) and normotensive conscious rats.[1][2]

-

Surgical Instrumentation: For direct and continuous blood pressure monitoring, rats are chronically instrumented with an arterial catheter.[2] The catheter is typically inserted into the carotid or femoral artery and exteriorized at the back of the neck.[4][5] This allows for the measurement of cardiovascular parameters in conscious and unrestrained animals, minimizing stress-induced artifacts.[6]

-

Housing: Following surgery, animals are housed individually in metabolic cages, which permit the daily assessment of hemodynamics and collection of blood samples.[2]

Measurement of Pressor Responses

-

Objective: To determine the inhibitory effect of this compound on the increase in blood pressure induced by big endothelin-1 and angiotensin I.[1]

-

Procedure:

-

A baseline blood pressure is established in conscious, catheterized rats.

-

This compound (10 mg/kg) is administered intravenously.[1]

-

After a predetermined time (e.g., 30 or 120 minutes), a bolus of the pressor agent (big endothelin-1 or angiotensin I) is injected.[1]

-

The peak increase in mean arterial blood pressure is recorded.

-

The percentage inhibition of the pressor response is calculated by comparing the response in this compound-treated animals to that in vehicle-treated control animals.

-

Measurement of Plasma ANP Immunoreactivity

-

Objective: To assess the effect of this compound on the levels of circulating ANP.[1]

-

Procedure:

-

Conscious rats are infused with ANP to achieve a steady-state plasma concentration.

-

This compound (10 mg/kg) is administered intravenously.[1]

-

Blood samples are collected at various time points for up to 4 hours.[1]

-

Plasma ANP immunoreactivity is measured using a suitable immunoassay.

-

The percentage increase in plasma ANP is calculated relative to baseline levels.

-

Chronic Blood Pressure Monitoring in SHR

-

Objective: To evaluate the long-term effects of this compound on blood pressure in a hypertensive model.[2]

-

Procedure:

-

Spontaneously hypertensive rats (SHR) are instrumented with an arterial catheter for continuous blood pressure monitoring.[2]

-

Animals are placed in metabolic cages and allowed to stabilize.

-

This compound is administered via continuous infusion at escalating doses over a 20-day period.[2]

-

Mean arterial blood pressure (MABP) and heart rate are monitored daily.

-

Blood samples are collected for biochemical and hematological analysis.[2]

-

Signaling Pathways Modulated by this compound

The cardiovascular effects of this compound are a direct consequence of its ability to modulate multiple signaling pathways that regulate vascular tone and homeostasis.

-

Angiotensin II Pathway: Angiotensin II primarily acts on the AT1 receptor on vascular smooth muscle cells, leading to vasoconstriction and an increase in blood pressure. This compound, by reducing Ang II levels, attenuates this pathway.[7]

-

Endothelin-1 Pathway: Endothelin-1 binds to ETA receptors on vascular smooth muscle cells, causing potent and sustained vasoconstriction. Inhibition of ET-1 production by this compound mitigates this effect.[8]

-

Natriuretic Peptide Pathway: ANP binds to the natriuretic peptide receptor-A (NPR-A), which leads to the production of cyclic GMP (cGMP). Increased cGMP levels in vascular smooth muscle cells promote relaxation and vasodilation. By preventing ANP degradation, this compound enhances this vasodilatory pathway.[9]

-

Bradykinin Pathway: Bradykinin acts on B2 receptors on endothelial cells, stimulating the release of nitric oxide (NO) and prostacyclin, which are potent vasodilators. The potentiation of bradykinin levels by this compound enhances this endothelium-dependent vasodilation.

Safety and Tolerability

In a 20-day study in spontaneously hypertensive rats, this compound was well-tolerated.[2] Even at the highest dose, which significantly reduced mean arterial blood pressure, there were no adverse effects on heart rate, metabolic profiles, electrolytic balance, hematological parameters, growth, diuresis, or renal and hepatic function.[2] These findings suggest a favorable short-term safety profile in this preclinical model. However, long-term studies are needed to assess the potential for angioedema, a known side effect of combined ACE and NEP inhibition.[2]

Conclusion

This compound demonstrates a robust and multifaceted in vivo cardiovascular profile, primarily characterized by its ability to lower blood pressure through a novel triple vasopeptidase inhibition mechanism. The data from preclinical studies in rats support its potential as a therapeutic agent for hypertension and other cardiovascular disorders. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in the pharmacology of this compound and related compounds. Further investigation into its long-term safety and efficacy in various models of cardiovascular disease is warranted.

References

- 1. Differential haemodynamic effects of atrial natriuretic peptide (ANP) in normotensive and spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. ahajournals.org [ahajournals.org]

- 4. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iworx.com [iworx.com]

- 6. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Characterization of receptors mediating vascular responses to endothelin-1 in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

CGS 35601: A Technical Guide for Hypertension Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of CGS 35601, a potent triple vasopeptidase inhibitor, for its application in hypertension research. This document details the compound's mechanism of action, summarizes key preclinical findings, outlines experimental protocols, and presents its known safety profile.

Core Concepts: Mechanism of Action

This compound is a single molecule engineered to simultaneously inhibit three key enzymes involved in blood pressure regulation: Angiotensin-Converting Enzyme (ACE), Neutral Endopeptidase (NEP), and Endothelin-Converting Enzyme (ECE). This triple inhibition offers a multi-pronged approach to lowering blood pressure by both reducing the production of vasoconstrictors and enhancing the effects of vasodilators.